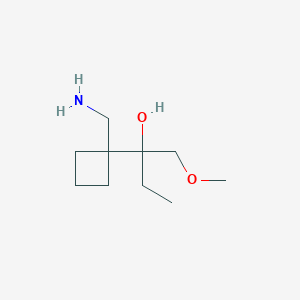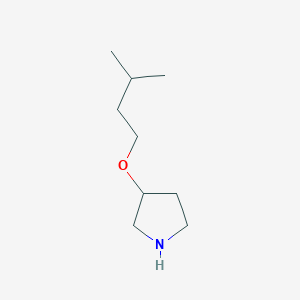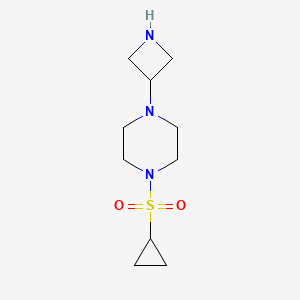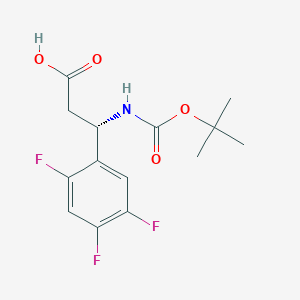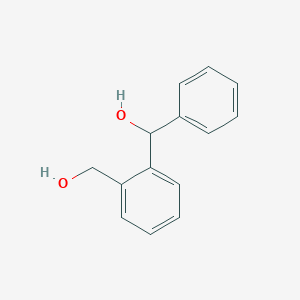
(2-(Hydroxymethyl)phenyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydroxymethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a type of benzyl alcohol derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-(Hydroxymethyl)phenyl)(phenyl)methanol involves the reduction of the corresponding benzophenone derivative using a reducing agent such as potassium borohydride . The reaction typically takes place in an appropriate solvent under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents, as well as reaction conditions, are optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hydroxymethyl)phenyl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of the hydroxymethyl group can yield the corresponding methyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: (2-(Carboxyphenyl)phenyl)methanol.
Reduction: (2-(Methylphenyl)phenyl)methanol.
Substitution: (2-(Halophenyl)phenyl)methanol.
Applications De Recherche Scientifique
(2-(Hydroxymethyl)phenyl)(phenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.
Material Science: It may be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(Hydroxymethyl)phenyl)(phenyl)methanol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with specific enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the additional phenyl ring.
Phenylmethanol: Similar structure but lacks the hydroxymethyl group.
Propriétés
Numéro CAS |
1586-01-2 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)phenyl]-phenylmethanol |
InChI |
InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
Clé InChI |
DGDHXBHBKBNKJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



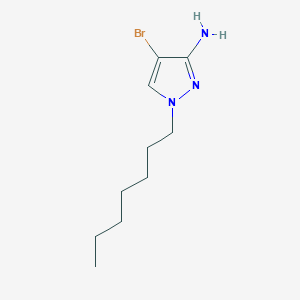

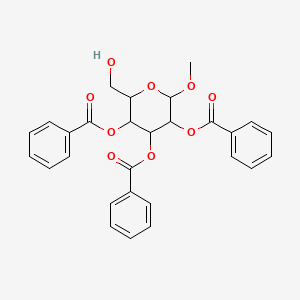
![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)

![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)

